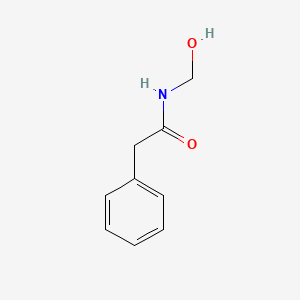

N-(hydroxymethyl)-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBWKSWPAMJCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212094 | |

| Record name | N-(Hydroxymethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-06-1 | |

| Record name | N-(Hydroxymethyl)phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Hydroxymethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxymethyl 2 Phenylacetamide

Strategies for the Synthesis of N-(hydroxymethyl)-2-phenylacetamide

The primary and most direct method for the synthesis of this compound involves the reaction of 2-phenylacetamide (B93265) with formaldehyde. This reaction is a classic example of a hydroxymethylation of an amide. The process typically occurs under basic conditions, where the amide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

A general synthetic scheme is presented below:

Scheme 1: Synthesis of this compound

2-phenylacetamide + Formaldehyde → this compound guidechem.com

This reaction is often carried out in an aqueous or alcoholic solvent, and the pH is carefully controlled to facilitate the reaction while minimizing side products. The resulting this compound is a versatile intermediate for further chemical modifications.

| Reactant | Reagent | Conditions | Product |

| 2-phenylacetamide | Formaldehyde | Basic conditions | This compound |

Synthesis of N-(substituted phenyl)acetamide Derivatives and Analogues

The core structure of this compound offers multiple sites for chemical modification, leading to a wide array of derivatives. The synthesis of N-(substituted phenyl)acetamide derivatives can be achieved through various modern synthetic methodologies.

N-alkylation and N-acylation of the amide nitrogen are fundamental transformations in organic synthesis. For N-substituted phenylacetamides, these reactions introduce a wide range of functional groups, altering the compound's steric and electronic properties.

Alkylation of N-substituted 2-phenylacetamides has been explored under various conditions, including neutral and basic environments, with different alkylating agents. researchgate.netresearchgate.net Studies have shown that the best yields and highest selectivity for N-alkylation are typically achieved under basic conditions. researchgate.netresearchgate.net Phase-transfer catalysts (PTC) have also been successfully employed to facilitate these reactions, particularly in solid-liquid systems. semanticscholar.org For instance, the benzylation of N-(4-nitrophenyl)-2-phenylacetamide has been carried out in the presence of powdered potassium hydroxide and various phase-transfer catalysts in toluene. researchgate.netsemanticscholar.org

Acylation of anilines with chloroacetyl chloride is a common first step in multi-step syntheses to produce 2-chloro-N-phenylacetamide derivatives. ekb.egrjptonline.org These intermediates are then used in subsequent reactions to build more complex molecules. rjptonline.orgnih.govnih.govnih.gov

Table 1: Examples of Alkylation and Acylation Reactions for Phenylacetamide Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

| N-(4-nitrophenyl)-2-phenylacetamide | Benzyl (B1604629) chloride | Powdered KOH, Toluene, PTC | N-benzyl-N-(4-nitrophenyl)-2-phenylacetamide | researchgate.netsemanticscholar.org |

| Aniline | Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | 2-chloro-N-phenylacetamide | rjptonline.orgnih.gov |

| 3-chloroaniline | 2-chloroacetyl chloride | Dichloromethane, 2% aq. NaOH | 2-chloro-N-(3-chlorophenyl)acetamide | nih.gov |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi reaction is a prominent example of an MCR that has been utilized for the synthesis of α-acetamido carboxamides, which are structurally related to phenylacetamide derivatives.

The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net This reaction can generate a diverse library of compounds by varying each of the four components. Boric acid has been reported as an effective catalyst for the Ugi three-component reaction in aqueous media, leading to the synthesis of 2-arylamino-2-phenylacetamides. rsc.org

Scheme 2: General Ugi Four-Component Reaction

R1-CHO + R2-NH2 + R3-COOH + R4-NC → R1-CH(NH-R2)-CO-N(R4)-CO-R3

The versatility of the Ugi reaction makes it a powerful tool for the rapid generation of libraries of N-(substituted phenyl)acetamide analogues for various screening purposes.

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most well-known click reaction and has been applied to the synthesis of 1,2,3-triazole-containing N-phenylacetamide derivatives. rsc.orgrsc.org

In a typical application, a 2-azido-N-phenylacetamide is reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivative in excellent yields. rsc.org This methodology offers a robust and efficient way to link the phenylacetamide scaffold to other molecular fragments.

Table 2: Click Chemistry Synthesis of Triazole-Phenylacetamide Derivatives

| Azide Component | Alkyne Component | Catalyst | Product | Reference |

| 2-azido-N-phenylacetamide | (prop-2-yn-1-yloxy)benzene | Cu(OAc)2·H2O | 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | rsc.org |

Derivatization at the Hydroxymethyl Moiety

The hydroxymethyl group (-CH2OH) of this compound is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups. This hydroxyl group can undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation.

Derivatization often aims to introduce a "tag" to the molecule, which can aid in detection or impart specific properties. libretexts.org For example, reaction with acyl chlorides can convert the hydroxyl group into an ester. libretexts.org

Table 3: Potential Derivatization Reactions at the Hydroxymethyl Group

| Reaction Type | Reagent | Functional Group Introduced |

| Esterification | Acyl chloride (e.g., Benzoyl chloride) | Ester |

| Etherification | Alkyl halide (in presence of a base) | Ether |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde |

| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Carboxylic acid |

These modifications can significantly alter the polarity, solubility, and biological activity of the parent molecule.

Chemical Modifications of the Phenylacetamide Core

The phenylacetamide core itself offers several avenues for chemical modification. These modifications can be broadly categorized into changes to the phenyl ring and alterations to the acetamide (B32628) backbone.

Modifications to the phenyl ring typically involve electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of substitution (ortho, meta, or para) is directed by the activating/deactivating nature of the acetamide side chain.

The acetamide backbone can also be modified. For example, the methylene (B1212753) bridge between the phenyl ring and the carbonyl group can be a site for functionalization, although this is less common than modifications at the nitrogen or the phenyl ring.

Furthermore, the entire phenylacetyl group can be cleaved and replaced to generate different N-hydroxymethyl amides, though this would lead to compounds that are no longer derivatives of 2-phenylacetamide.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where the stereocenter is at the hydroxymethyl-bearing nitrogen or at the α-position of the phenylacetyl group, requires strategic stereoselective methods. While direct asymmetric synthesis of this compound itself is not extensively documented, several established methodologies for the synthesis of chiral alcohols, amides, and related structures can be applied. These approaches primarily include enzymatic resolutions, the use of chiral catalysts for asymmetric transformations, and the employment of chiral auxiliaries.

One of the most effective methods for obtaining enantiomerically pure compounds is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, a racemic mixture of a chiral analogue of this compound could be subjected to enzymatic acylation. The enzyme would selectively catalyze the transfer of an acyl group (e.g., from vinyl acetate) to one of the enantiomers, resulting in an acylated product and the unreacted enantiomer, which can then be separated. Lipases from various sources, such as Candida antarctica lipase B (CALB), have demonstrated high enantioselectivity in the resolution of a wide range of chiral alcohols and amines. A similar strategy has been successfully employed for the resolution of N-hydroxymethyl vince lactam, highlighting the potential of this approach for analogous compounds. researchgate.net

Asymmetric catalysis offers another powerful tool for the stereoselective synthesis of chiral molecules. This can involve the use of chiral metal complexes or organocatalysts to induce stereoselectivity in a key bond-forming reaction. For example, the asymmetric hydroxymethylation of a suitable precursor could be envisioned. While direct asymmetric hydroxymethylation of a pre-formed 2-phenylacetamide might be challenging, a strategy involving the enantioselective aldol reaction of a related ketone followed by subsequent chemical transformations could yield the desired chiral hydroxy amide. nih.gov Organocatalysts, such as proline derivatives, have been shown to be effective in promoting the direct enantioselective α-hydroxymethylation of aldehydes, which could serve as a starting point for the synthesis of chiral building blocks. nih.gov

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved to afford the enantiomerically enriched product. For the synthesis of a chiral analogue of this compound, a chiral amino alcohol could be used as a precursor. This chiral starting material would inherently contain the desired stereochemistry, which would be incorporated into the final molecule upon reaction with a phenylacetic acid derivative.

The following table summarizes these potential stereoselective approaches with hypothetical examples relevant to the synthesis of chiral analogues of this compound.

| Methodology | Chiral Source | Key Transformation | Potential Substrate | Potential Product | Typical Enantiomeric Excess (ee) |

| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | Transesterification | Racemic N-(1-hydroxyethyl)-2-phenylacetamide | (R)- or (S)-N-(1-hydroxyethyl)-2-phenylacetamide and its acetate | >95% |

| Asymmetric Catalysis | Chiral Lewis Acid | Aldol Reaction | 2-Phenylacetaldehyde | Chiral 3-hydroxy-2-phenylpropanal derivative | 90-99% |

| Chiral Auxiliary | (R)- or (S)-phenylethanolamine | Amide Coupling | Phenylacetic acid | Chiral N-((R)- or (S)-1-phenyl-2-hydroxyethyl)-2-phenylacetamide | >98% (diastereomeric excess) |

Spectroscopic and Advanced Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidation of N-(hydroxymethyl)-2-phenylacetamide Structures

Spectroscopy is fundamental to the characterization of this compound, confirming its molecular structure through the interaction of matter and electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR, ¹³C-NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide unambiguous evidence for its structure.

¹H-NMR Spectroscopy provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound would include:

A multiplet signal in the aromatic region (approximately 7.2-7.4 ppm) corresponding to the five protons of the phenyl ring.

A singlet for the two protons of the benzyl (B1604629) CH₂ group adjacent to the carbonyl.

A doublet for the two protons of the N-CH₂-O group, split by the adjacent N-H proton.

A triplet or broad singlet for the hydroxyl (OH) proton, with its chemical shift being concentration and solvent dependent.

A triplet or broad singlet for the amide (NH) proton, which also varies in chemical shift.

¹³C-NMR Spectroscopy , often recorded with complete proton decoupling, shows a single peak for each unique carbon atom. For this compound, the spectrum would display distinct signals for the carbonyl carbon, the carbons of the phenyl ring, the benzylic methylene (B1212753) carbon, and the hydroxymethyl carbon. For instance, in the related compound N-(2-Hydroxyethyl)-2-phenylacetamide, the carbonyl carbon appears around 171.6 ppm, while the benzylic carbon is found at 43.7 ppm. semanticscholar.org

DEPT (Distortionless Enhancement by Polarization Transfer) is a technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org A series of DEPT experiments (typically DEPT-45, DEPT-90, and DEPT-135) would confirm the presence of two CH₂ groups (the benzylic and the hydroxymethyl carbons), the CH groups of the phenyl ring, and the quaternary carbon of the phenyl ring attached to the main chain, while the carbonyl carbon would be absent in DEPT spectra but present in the standard ¹³C-NMR. libretexts.org

| ¹H-NMR Expected Signals | ¹³C-NMR Expected Signals | DEPT-135 Expected Signals |

| Phenyl protons (multiplet) | Carbonyl carbon (C=O) | Phenyl CHs (positive) |

| Benzyl CH₂ (singlet) | Phenyl carbons (C-H & C-quat) | Benzyl CH₂ (negative) |

| N-CH₂-O protons (doublet) | Benzyl carbon (CH₂) | N-CH₂-O carbon (negative) |

| Amide NH (broad singlet/triplet) | Hydroxymethyl carbon (CH₂OH) | |

| Hydroxyl OH (broad singlet/triplet) |

Table 1: Predicted NMR spectral features for this compound based on its chemical structure and data from analogous compounds.

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule, providing a characteristic fingerprint based on its functional groups. uhcl.eduoregonstate.edu The gas-phase IR spectrum for this compound is available through the NIST Chemistry WebBook and displays key absorption bands that confirm its structure. nist.gov

Key vibrational modes and their corresponding wavenumbers include:

O-H Stretch: A broad band characteristic of the hydroxyl group. In related molecules like mandelic acid, this appears around 3399 cm⁻¹. researchgate.net

N-H Stretch: A sharp to medium band for the amide N-H group, typically found in the region of 3500-3300 cm⁻¹. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Signals for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band characteristic of the carbonyl group in the amide, usually found between 1630-1690 cm⁻¹. This is a highly sensitive band, and its frequency can be affected by solvent interactions. spectroscopyonline.com

N-H Bend (Amide II band): This band, resulting from N-H bending and C-N stretching, is found in the 1510-1570 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| O-H Stretch | ~3400 (Broad) | Confirms presence of hydroxyl group. researchgate.net |

| N-H Stretch | 3300-3500 | Confirms presence of secondary amide. researchgate.net |

| Aromatic C-H Stretch | >3000 | Indicates the phenyl group. |

| Aliphatic C-H Stretch | <3000 | Indicates the CH₂ groups. |

| Amide I (C=O Stretch) | 1630-1690 (Strong) | Confirms the amide carbonyl group. spectroscopyonline.com |

| Amide II (N-H Bend) | 1510-1570 | Characteristic of secondary amides. |

Table 2: Characteristic infrared absorption frequencies for this compound based on NIST data and comparative literature. nist.govresearchgate.netresearchgate.netspectroscopyonline.com

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound is documented in the NIST WebBook. nist.gov

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (165.19 g/mol ). nist.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula (C₉H₁₁NO₂). rsc.org This technique is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.

Common fragmentation patterns for this compound would involve the cleavage of the molecule's weaker bonds. Expected fragments include the tropylium (B1234903) ion (m/z 91) from the benzyl group, a common and stable fragment in phenyl-containing compounds, and fragments resulting from the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the amide bond. semanticscholar.org

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound itself is not prominently available in the searched literature, the analysis of its close analogues provides significant insight into its likely solid-state behavior, including molecular conformation and intermolecular packing.

For example, in one analogue, the phenylacetamide moiety is nearly planar due to a weak intramolecular C-H···O hydrogen bond. nih.gov In another, the dihedral angle between the pyridazine (B1198779) and phenyl rings is a key structural feature. researchgate.net These studies consistently show that the solid-state structure is heavily influenced by hydrogen bonding originating from the amide N-H group, which acts as a hydrogen bond donor, and the carbonyl oxygen, which acts as an acceptor. nih.govnih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis is performed on the crystal structures of analogues to understand how molecules of this compound might pack together. The analysis generates a three-dimensional surface around a molecule, colored to show different types of intermolecular contacts. mdpi.com

The key features of a Hirshfeld analysis include:

d_norm surface: This map visualizes intermolecular contacts. Red spots on the surface indicate contacts that are shorter than the sum of the van der Waals radii, typically representing hydrogen bonds and other close interactions. nih.govmdpi.com For phenylacetamide analogues, prominent red spots appear around the amide N-H and O atoms, confirming strong N-H···O hydrogen bonding as a primary driver of the crystal packing. nih.govresearchgate.net

In related structures, the most significant contributions to crystal packing come from H···H, O···H/H···O, and C···H/H···C contacts. researchgate.netnih.gov For instance, in one analogue, H···H interactions accounted for a large portion of the surface, while O···H/H···O contacts, representing hydrogen bonds, made up a significant, albeit smaller, percentage. nih.gov The presence of sharp, symmetrical peaks in the fingerprint plot for O···H contacts is characteristic of strong hydrogen bonding. nih.gov

| Interaction Type | Typical Contribution (%) | Significance in Crystal Packing |

| H···H | 30-50% | Represents the most abundant, but weaker, van der Waals forces. researchgate.netnih.gov |

| O···H / H···O | 10-20% | Indicates strong intermolecular hydrogen bonding, often directing the primary structural motif. researchgate.netnih.gov |

| C···H / H···C | 20-30% | Relates to weaker C-H···π or C-H···O interactions that contribute to the overall stability of the 3D network. nih.gov |

Table 3: Representative percentage contributions of intermolecular contacts from Hirshfeld surface analysis of phenylacetamide analogues. researchgate.netnih.gov

Advanced Elemental and Purity Analysis for Research Compounds

In the synthesis and characterization of research compounds such as this compound, rigorous analysis is essential to confirm the chemical identity, establish empirical formula, and determine the purity level. These analytical procedures are fundamental to ensuring the reliability and reproducibility of subsequent research findings.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined values are then compared against the theoretically calculated values based on the compound's molecular formula to verify its elemental composition.

For this compound, the molecular formula is C₉H₁₁NO₂. nist.govnist.gov The molecular weight is 165.19 g/mol . nist.govbiosynth.com Based on this, the theoretical elemental composition can be calculated. In research, the synthesized compound is analyzed, and the "found" values are expected to be in close agreement with the "calculated" values, typically within a ±0.4% margin, which confirms the empirical formula of the synthesized product.

Table 1: Illustrative Elemental Analysis Data for this compound

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 65.44% | 65.41% |

| Hydrogen (H) | 6.71% | 6.75% |

| Nitrogen (N) | 8.48% | 8.45% |

| Oxygen (O) | 19.37% | 19.39% |

Note: "Found" values are illustrative examples of typical experimental results.

Purity Analysis using High-Performance Liquid Chromatography (HPLC)

The purity of this compound is critical for its use in research, as impurities can lead to ambiguous or erroneous results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of non-volatile organic compounds. google.comnih.gov

For phenylacetamide derivatives, reverse-phase HPLC (RP-HPLC) is a common and effective method. sielc.com In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a mixture of acetonitrile (B52724) and water, carries the sample through a stationary phase column (e.g., C18). sielc.comlatamjpharm.org The separation is based on the differential partitioning of the compound and any impurities between the mobile and stationary phases.

The output, a chromatogram, displays peaks corresponding to the analyte and any impurities. The retention time (the time it takes for a compound to pass through the column) helps identify the compound, while the area under the peak is proportional to its concentration. The purity is typically expressed as the percentage of the area of the main compound's peak relative to the total area of all peaks in the chromatogram. latamjpharm.org Purity levels of 95% or higher are often required for research applications.

Table 2: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.1 | 15,340 | 0.8% | Impurity |

| 2 | 4.5 | 1,895,600 | 98.9% | This compound |

| 3 | 5.8 | 6,700 | 0.3% | Impurity |

Note: This data is for illustrative purposes to demonstrate a typical HPLC purity report.

The combination of elemental analysis and HPLC provides a comprehensive characterization of the synthesized this compound, confirming its identity and ensuring a high degree of purity suitable for rigorous scientific investigation.

Computational Chemistry and Molecular Modeling Studies of N Hydroxymethyl 2 Phenylacetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific studies dedicated solely to the electronic structure of N-(hydroxymethyl)-2-phenylacetamide are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous N-phenylacetamide derivatives. uq.edu.au

Theoretical investigations on related compounds often employ Density Functional Theory (DFT) methods, such as B3LYP, combined with basis sets like 6-31G(d), to optimize the molecular geometry and analyze electronic properties. uq.edu.au For this compound, such calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO and LUMO are crucial in defining the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap provides an indication of the molecule's chemical stability. Furthermore, the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative electrostatic potential, highlighting the sites susceptible to electrophilic and nucleophilic attack, respectively. The carbonyl oxygen and the hydroxyl group are expected to be regions of negative potential, while the amide and hydroxyl protons would be regions of positive potential.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Prediction of Binding Modes with Enzymes and Proteins

For instance, in studies of N-phenylacetamide-based inhibitors of carbonic anhydrase, the acetamide (B32628) moiety often plays a crucial role in anchoring the ligand within the active site. nih.gov It is plausible that this compound could adopt a binding mode where the phenyl group engages in hydrophobic interactions or π-π stacking with aromatic residues in the active site of a target protein. The amide group and the terminal hydroxymethyl group would be available to form key hydrogen bonds with amino acid residues.

The table below summarizes docking results for related phenylacetamide derivatives against various protein targets, illustrating the types of interactions that could be anticipated for this compound.

| Compound Class | Target Enzyme | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

| Phenoxyacetanilide Derivatives | COX-2 | Tyr355, Arg513, Phe518 | -8.9 kcal/mol |

| 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides | MAO-A | Tyr407, Tyr444, Phe208 | Not specified |

| Isatin (B1672199) N-phenylacetamide sulfonamides | Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Kᵢ = 5.87 nM |

This table is illustrative and based on data for related phenylacetamide derivatives, not this compound itself.

Elucidation of Molecular Recognition Mechanisms

The molecular recognition mechanism describes the specific intermolecular interactions that govern the binding of a ligand to its target. For this compound, the key functional groups that would dictate its recognition are the phenyl ring, the amide linkage, and the hydroxymethyl group.

Based on studies of analogous compounds, the molecular recognition would likely involve a combination of:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH) can act as hydrogen bond acceptors. The hydroxyl proton can also be a donor. These interactions with polar residues in a binding pocket are critical for affinity and specificity.

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can interact favorably with nonpolar residues such as leucine, valine, and phenylalanine in the target's active site.

π-Stacking: The aromatic phenyl ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Docking studies on 2-(2-cyanophenyl)-N-phenylacetamide derivatives targeting human topoisomerase II have highlighted the importance of hydrogen bonds and close contacts in the binding mechanism. lookchem.com Similarly, for this compound, the hydroxymethyl group could form specific hydrogen bonds that are not possible for derivatives lacking this feature, potentially leading to a unique molecular recognition profile.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. While no specific MD simulation studies have been published for this compound, the availability of force field parameters for similar molecules in databases like the Automated Topology Builder (ATB) suggests that such simulations are feasible. uq.edu.au

An MD simulation of this compound in an aqueous environment would reveal its conformational preferences. The molecule possesses several rotatable bonds, and the simulation would show the probability distribution of different conformers. This is crucial as the biologically active conformation may not be the lowest energy conformation in isolation.

When docked into a protein active site, MD simulations can assess the stability of the binding pose predicted by docking. By simulating the complex over several nanoseconds, one can observe whether the key interactions are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the complex. Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized molecules.

Development and Validation of QSAR Models for Biological Activities

QSAR studies have been successfully applied to various series of N-phenylacetamide derivatives to model their anticonvulsant and enzyme inhibitory activities. nih.govkg.ac.rs These studies typically involve the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, electronic, and quantum chemical) are calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds).

For example, a QSAR study on acetamido-N-benzylacetamide derivatives identified the importance of electronic and topologic features for their anticonvulsant activity. kg.ac.rs Another study on N-phenylacetamide-2-oxoindole sulfonamides as carbonic anhydrase inhibitors developed a 2D-QSAR model to guide the synthesis of more potent inhibitors. nih.gov

To develop a QSAR model for a series including this compound, one would need a set of structurally related compounds with measured biological data. The presence of the hydroxymethyl group would be captured by various descriptors, and its contribution to the activity would be quantified by the resulting QSAR equation. The predictive power of such a model would depend on the diversity of the training set and the rigor of the validation process.

The table below presents an example of descriptors and statistical parameters from a QSAR study on related acetamide derivatives.

| QSAR Model Type | Target Activity | Key Descriptor Types | Validation Metric (Example) |

| 2D-QSAR | Carbonic Anhydrase Inhibition | Not specified | Not specified |

| Multivariate QSAR | Anticonvulsant Activity | 2D and 3D descriptors | R²_cal = 0.888, R²_val = 0.814 |

| Linear and Nonlinear QSAR | Matrix Metalloproteinase Inhibition | 2D autocorrelation descriptors | Q² > 0.7 |

This table is illustrative and based on data for related acetamide derivatives.

Descriptor Analysis in Relation to Activity Profiles

In the realm of computational drug discovery, descriptor analysis is a pivotal step in understanding the relationship between the chemical structure of a molecule and its biological activity. This process, a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies, involves the calculation of various numerical values, or "descriptors," that characterize different aspects of a molecule's physicochemical properties. nih.gov These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters.

The process typically begins with the generation of a 3D model of this compound. Using specialized software, a wide array of descriptors would then be calculated. These descriptors are subsequently correlated with known activity data from a series of related compounds to build a predictive QSAR model.

Below is a table illustrating the types of molecular descriptors that would be relevant in the analysis of this compound and their potential influence on its activity profile.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity Profile |

| Constitutional | Molecular Weight | Affects diffusion and transport across biological membranes. |

| Number of Rotatable Bonds | Influences conformational flexibility and binding to a target. | |

| Topological | Zagreb Index | Relates to the branching of the molecular structure, which can impact receptor fit. |

| Balaban J Index | Provides a measure of the centricity of the molecule, affecting its interaction with binding pockets. | |

| Geometrical | Molecular Surface Area | Determines the extent of interaction with the solvent and the receptor surface. |

| Molecular Volume | Influences the fit within a specific binding site. | |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Dipole Moment | Affects the orientation of the molecule in an electric field and its interaction with polar residues in a binding site. |

By analyzing these descriptors for a series of molecules structurally related to this compound, researchers can identify which properties are critical for a particular biological activity. For instance, a strong correlation between a low HOMO-LUMO gap and high activity might suggest that charge-transfer interactions are key to the mechanism of action.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing, thereby accelerating the drug discovery process and reducing costs. researchgate.net

For this compound, in silico screening could be employed in two primary ways: ligand-based virtual screening and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): If the biological target of this compound is unknown, but other molecules with similar activity have been identified, LBVS can be utilized. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com A pharmacophore model can be developed based on the known active compounds, highlighting the essential chemical features required for activity. This model is then used to screen databases of compounds to find novel structures that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), SBVS can be performed. This involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity.

The following table outlines a hypothetical virtual screening workflow that could be applied to discover new molecules with similar potential activities to this compound.

| Step | Description | Tools and Techniques | Desired Outcome |

| 1. Target Identification & Preparation | Identify a potential biological target and prepare its 3D structure for docking. | Protein Data Bank (PDB), Molecular modeling software (e.g., AutoDockTools, Maestro) | A validated and prepared receptor structure. |

| 2. Ligand Database Preparation | Compile a library of small molecules to be screened. | ZINC database, PubChem, commercial databases | A database of drug-like compounds in a suitable format for docking. |

| 3. Virtual Screening (Docking) | Dock the ligand library into the active site of the target protein. | AutoDock, Glide, DOCK | A ranked list of compounds based on their predicted binding affinities. |

| 4. Post-Screening Analysis & Filtering | Analyze the docking results and apply filters to select the most promising candidates. | Analysis of binding modes, interaction fingerprints, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property prediction | A smaller, refined set of hit compounds with favorable predicted binding and drug-like properties. |

| 5. Hit Selection for Experimental Validation | Select a final set of compounds for purchase or synthesis and subsequent biological testing. | Visual inspection of docking poses, consideration of synthetic accessibility | A diverse set of high-priority candidates for experimental validation. |

Through these in silico approaches, researchers can efficiently explore the vast chemical space to identify novel compounds with potentially similar or improved activity profiles compared to this compound. Furthermore, virtual ligand design can be used to modify the structure of this compound to optimize its interactions with a specific target, leading to the development of more potent and selective drug candidates.

Biological and Biochemical Investigations of N Hydroxymethyl 2 Phenylacetamide and Its Analogues

In Vitro Studies of Enzyme Inhibition and Modulation

The N-phenylacetamide scaffold has served as a foundation for the development of various enzyme inhibitors. Modifications to this core structure have yielded analogues with significant and often selective inhibitory effects against several classes of enzymes.

Analogues of N-(hydroxymethyl)-2-phenylacetamide, particularly those incorporating a hydroxamate group, have been investigated as inhibitors of matrix metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases crucial for the turnover of extracellular matrix components. Their overactivity is implicated in pathological conditions such as tumor invasion and arthritis.

The primary mechanism of inhibition by these analogues involves the chelation of the catalytic Zn2+ ion located in the active site of the MMP. The hydroxamate functional group is a particularly effective zinc-binding group, which accounts for the inhibitory potential of many MMP inhibitor candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling of related N-hydroxy-alpha-phenylsulfonylacetamide derivatives has been used to identify molecular features that determine selectivity for inhibiting different MMPs, such as MMP-1, MMP-9, and MMP-13. nih.gov These studies suggest that specific atomic properties of the inhibitors are key for interacting with the S1' and S2' subsites of the different MMP active sites, influencing both potency and selectivity. nih.gov However, achieving high selectivity remains a challenge, as some drug candidates have failed due to cross-reactivity with other MMPs. nih.gov

Sirtuins are a class of NAD+-dependent protein deacylases that play crucial roles in various cellular processes, including cell cycle regulation and inflammatory responses. Dysregulation of sirtuin activity, particularly SIRT2, has been linked to several diseases, including cancer.

Analogues of N-phenylacetamide have emerged as potent and selective inhibitors of SIRT2. Structure-based optimization has led to the development of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives that show significant inhibitory activity. dergipark.org.trresearchgate.net Crystallography studies have revealed that these inhibitors can induce and bind to a "selectivity pocket" within the SIRT2 enzyme, which is a key factor in their selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

One of the most potent compounds from this class, identified as compound 28e in a study, demonstrated an IC50 value of 42 nM against SIRT2 and exhibited high selectivity over SIRT1 and SIRT3. researchgate.net In cellular assays, this compound was shown to inhibit the growth of the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin, a known SIRT2 substrate, in a dose-dependent manner. researchgate.net

| Compound | Target | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(3-(phenoxymethyl)phenyl)acetamide derivative (Compound 28e) | SIRT2 | 42 | High selectivity over SIRT1 and SIRT3 | researchgate.net |

| SirReal2 | SIRT2 | 140 | >1000-fold selectivity over SIRT1/3/4/5/6 | nih.gov |

| AGK2 | SIRT2 | 3500 | >14-fold selectivity over SIRT1/3 | nih.gov |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary strategy for managing symptoms of Alzheimer's disease.

Several N-phenylacetamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. dergipark.org.tr A study involving N-phenylacetamide derivatives bearing pyrazole (B372694) or 1,2,4-triazole (B32235) rings found that the compounds displayed moderate and selective AChE inhibitory activity. dergipark.org.trdergipark.org.tr The most active compound, 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide , exhibited an IC50 value of 6.68 μM for AChE. dergipark.org.trresearchgate.net Molecular docking studies for this compound suggest a binding interaction with the peripheral anionic site (PAS) of the AChE enzyme. dergipark.org.tr Other research has explored naphthyl-functionalized acetamide (B32628) derivatives, which have shown mixed-type inhibition against BChE. nih.gov

Tyrosinase is a key metalloenzyme containing a dicopper cofactor that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. mdpi.com Its inhibition is of great interest for cosmetic and medicinal applications as a depigmenting agent.

Analogues featuring a hydroxamic acid group have been identified as potent tyrosinase inhibitors. nih.gov The primary inhibition mechanism involves the hydroxamic acid functional group acting as a potent metal-binding moiety that directly interacts with the dicopper atoms in the enzyme's active site. nih.gov This binding prevents the substrate from accessing the catalytic center.

Studies have shown that hydroxamate-containing molecules can significantly inhibit mushroom tyrosinase, with some compounds reaching inhibitory constants in the submicromolar range. nih.gov For instance, benzohydroxamic acid was found to be an exceptionally potent inhibitor with an inhibitory constant (Ki) of 7 nM. researchgate.netnih.gov Another analogue, Glycine hydroxamate (GH) , was identified as a noncompetitive inhibitor of the monophenolase activity of mushroom tyrosinase. nih.gov These findings highlight that the hydroxamate group is a highly effective pharmacophore for the design of tyrosinase inhibitors.

Protoporphyrinogen (B1215707) IX oxidase (PPO) is the last common enzyme in the biosynthesis of both heme and chlorophyll. nih.gov It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. ucanr.edu Inhibition of PPO leads to the accumulation of its substrate, which is then non-enzymatically oxidized, resulting in the formation of highly reactive oxygen species that cause rapid cell membrane disruption. ucanr.edu This mechanism makes PPO a major target for herbicides. nih.govresearchgate.net

Several classes of PPO inhibitors are known, including N-phenylphthalimides and triazolinones. ucanr.edu While specific inhibitory data for this compound or its very close analogues on PPO are not prominent in the literature, the broader N-phenyl structural motif is a common feature in many PPO-inhibiting herbicides. For example, novel N-phenylaminomethylthioacetylpyrimidine-2,4-diones have been developed as promising PPO inhibitors. researchgate.net This suggests that the N-phenylacetamide scaffold could potentially be explored for PPO inhibition, though this remains a less-investigated area compared to other enzymatic targets.

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. patsnap.com This makes DHFR a critical target for various therapeutic agents, including anticancer and antibacterial drugs. wikipedia.org

The mechanism of most known DHFR inhibitors involves mimicking the structure of the natural substrate, dihydrofolate. wikipedia.org These antifolate agents, such as methotrexate, bind tightly to the active site of DHFR, preventing the endogenous substrate from binding and thereby halting the production of tetrahydrofolate. patsnap.com This disruption of the folate pathway impairs DNA synthesis and is particularly effective against rapidly dividing cells. wikipedia.org

Based on available scientific literature, the N-phenylacetamide scaffold is not a recognized class of DHFR inhibitors. Research and development in this area have predominantly focused on substrate analogues like quinazolinone derivatives and other antifolates. nih.gov There is no significant evidence to suggest that this compound or its direct analogues exhibit inhibitory activity against dihydrofolate reductase.

Carbonic Anhydrase IX Inhibition

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is strongly upregulated in tumors, particularly in response to hypoxia. nih.gov Its expression is considered a prognostic marker for aggressive cancer phenotypes, such as in triple-negative breast cancer. nih.gov The enzyme's primary role in the tumor microenvironment is to regulate pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. nih.govnih.gov This activity helps tumor cells survive in the acidic and hypoxic conditions they create, making CA IX a significant therapeutic target for cancer treatment. nih.gov

Research into inhibitors for this enzyme is an active field. While studies specifically on this compound are not prominent, investigations into its analogues, particularly those incorporating sulfonamide groups, have shown promise. For instance, novel series of isatin (B1672199) N-phenylacetamide-based sulfonamides have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). tbzmed.ac.ir Certain derivatives within these series demonstrated significant, nanomolar-level inhibition of the tumor-associated isoforms hCA IX and hCA XII, with a degree of selectivity over the ubiquitous cytosolic isoforms hCA I and hCA II. tbzmed.ac.irnih.gov The inhibition of CA IX by such compounds can disrupt the pH regulation in cancer cells, leading to altered intracellular pH, increased reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential, ultimately triggering apoptosis. nih.gov

Cellular Activity and Mechanistic Pathways in Model Systems

Studies on Cellular Proliferation and Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, PC3, U937)

Analogues of this compound have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The phenylacetamide scaffold has been a foundation for developing new potential anticancer agents.

In studies involving 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds were tested against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov These derivatives generally showed better cytotoxic activity against the PC3 cell line compared to others. nih.gov For example, a derivative with a nitro moiety exhibited an IC50 value of 52 μM against PC3 cells. nih.govnih.gov Another analogue was most active against the MCF-7 cell line with an IC50 value of 100 μM. nih.govnih.gov

Further research on a broader set of eleven phenylacetamide derivatives confirmed their potent cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-468, as well as the PC12 cell line. tbzmed.ac.ir Specific derivatives showed high efficacy, with IC50 values as low as 0.7 μM against MCF-7 cells. tbzmed.ac.irtbzmed.ac.ir

The human lymphoma cell line U937 has also been a focus of investigation. N-phenethyl-2-phenylacetamide (NPPA), an analogue isolated from the bacterium Xenorhabdus nematophilus, displayed strong inhibitory effects on the proliferation and viability of U937 cells. nih.gov

| Compound Analogue | Cell Line | Reported IC50 Value | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 μM | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 μM | nih.govnih.gov |

| Phenylacetamide derivative (3c) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 μM | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 (Breast Cancer) | 0.7 ± 0.4 μM | tbzmed.ac.irtbzmed.ac.ir |

| N-phenethyl-2-phenylacetamide (NPPA) | U937 (Human Lymphoma) | Strong inhibition of proliferation | nih.gov |

Induction of Apoptosis and Associated Molecular Events (e.g., Caspase Activation, Bax Cleavage, Cytochrome c Release)

The cytotoxic effects of phenylacetamide derivatives are closely linked to their ability to induce programmed cell death, or apoptosis. This process is orchestrated by a cascade of specific molecular events. The intrinsic pathway of apoptosis, which is mitochondrial-mediated, begins in response to cellular stress and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. mdpi.commdpi.com

Research has shown that phenylacetamide analogues can effectively trigger this cascade. The analogue 4-fluoro-N-butylphenylacetamide (H6) was found to induce apoptosis in human lung cancer cells, an event accompanied by the upregulation of the pro-apoptotic protein Bcl-X(S), the accumulation of cytosolic cytochrome c, and the subsequent activation of the caspase cascade, specifically caspase-9 and caspase-3. nih.gov

A detailed mechanistic study of N-phenethyl-2-phenylacetamide (NPPA) in U937 cells further elucidated this pathway. nih.gov Treatment with NPPA led to hallmark features of apoptosis, including DNA fragmentation. This was associated with the activation of caspase-3 and the cleavage of its substrate, poly(ADP-ribose) polymerase (PARP). nih.gov Crucially, the study demonstrated that NPPA-treated cells showed an accumulation of cytochrome c in the cytosol, confirming the involvement of the mitochondrial pathway. nih.gov The study also observed a late-stage cleavage of the pro-apoptotic protein Bax, an event mediated by calpain, which was itself activated in a caspase-dependent manner. nih.gov The activity of these derivatives highlights their ability to engage both the internal and external apoptotic pathways to control cancer cell growth. tbzmed.ac.irtbzmed.ac.ir

Antimicrobial Activity in Microorganism Cultures (e.g., Antibacterial, Antifungal, Antimycobacterial)

The therapeutic potential of the phenylacetamide scaffold extends to antimicrobial applications. Analogues have been synthesized and tested for activity against various pathogenic microorganisms, demonstrating that these structures could be promising leads for new antibacterial agents. nih.gov

Biosynthetic Pathways and Metabolic Transformations (in non-human biological systems)

While dedicated studies on the complete biosynthetic and metabolic pathways of this compound in non-human organisms are not extensively documented, a comprehensive understanding can be constructed by examining the synthesis of its core structure, 2-phenylacetamide (B93265), and analogous enzymatic transformations.

Biosynthesis of the 2-Phenylacetamide Core

The foundational structure, 2-phenylacetamide, is known to be of natural origin and can be synthesized through various biological routes in non-human systems, including plants and microorganisms.

In Plants: 2-Phenylacetamide has been identified as a naturally occurring compound in the seeds of plants such as Lepidium apetalum. While the precise biosynthetic pathway in these plants is not fully elucidated, it is likely derived from the amino acid L-phenylalanine. A plausible route involves the conversion of L-phenylalanine to phenylpyruvic acid, which can then be oxidatively decarboxylated to phenylacetic acid. Subsequent amidation of phenylacetic acid would yield 2-phenylacetamide.

In Microorganisms: Engineered microorganisms, particularly the bacterium Escherichia coli, have been successfully modified to produce 2-phenylacetamide from simple carbon sources like glucose. researchgate.net This is achieved by introducing and overexpressing specific genes that channel metabolic flux towards the synthesis of L-phenylalanine and its subsequent conversion to 2-phenylacetamide. This de novo biosynthesis demonstrates the microbial capacity to assemble the phenylacetamide skeleton. researchgate.net

Plausible Metabolic Formation of this compound

The conversion of 2-phenylacetamide to this compound involves an N-hydroxymethylation reaction. While this specific transformation has not been directly reported, it is a plausible metabolic step in microorganisms. This hypothesis is supported by the well-documented ability of microbial enzymes, particularly cytochrome P450 monooxygenases and other oxidoreductases, to catalyze the hydroxylation of various substrates, including the N-dealkylation of N-substituted amides. N-dealkylation reactions often proceed through an unstable N-(hydroxymethyl) intermediate. It is therefore conceivable that microbial enzymes could catalyze the direct and stable hydroxymethylation of the amide nitrogen of 2-phenylacetamide.

Metabolic Degradation Pathways of the Phenylacetamide Structure

The metabolic fate of the phenylacetamide core has been studied in several non-human biological systems, primarily bacteria and fungi. These organisms typically degrade the molecule to utilize it as a carbon source.

Bacterial Degradation: In bacteria such as Pseudomonas putida, the degradation of phenylacetic acid (the deaminated form of 2-phenylacetamide) is a well-characterized aerobic process. nih.gov The pathway is initiated by the activation of phenylacetic acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA, which is the true inducer of the catabolic gene cluster. nih.gov The aromatic ring of phenylacetyl-CoA is then targeted by a multi-component oxygenase, leading to ring epoxidation. This is followed by isomerization to an oxepin-CoA, hydrolytic cleavage of the ring, and subsequent β-oxidation steps, ultimately breaking the molecule down into central metabolites like acetyl-CoA and succinyl-CoA that can enter the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Fungal Degradation: Fungi employ different strategies for the breakdown of the phenylacetate (B1230308) structure. nih.gov Many fungal species, including those from the genera Aspergillus and Penicillium, initiate degradation by hydroxylating the aromatic ring. oup.com Depending on the fungal species, this hydroxylation can occur at different positions, leading to key intermediates such as 2-hydroxyphenylacetic acid (in ascomycetes) or 4-hydroxyphenylacetic acid (in basidiomycetes). nih.gov These dihydroxylated intermediates are then subject to further enzymatic reactions, including ring cleavage, to facilitate complete catabolism. oup.com Some fungi can also employ a reductive pathway, converting phenylacetic acid to 2-phenylethanol. nih.gov

The following table summarizes the key metabolic transformations involving the 2-phenylacetamide core in various non-human biological systems.

| Transformation | Precursor | Product(s) | Organism(s) / System | Enzyme Class (Putative/Known) |

| De Novo Biosynthesis | Glucose | 2-Phenylacetamide | Engineered Escherichia coli | Multi-gene pathway |

| Natural Occurrence | L-Phenylalanine (likely) | 2-Phenylacetamide | Lepidium apetalum (plant) | Biosynthetic enzymes |

| N-Hydroxymethylation (Plausible) | 2-Phenylacetamide | This compound | Microorganisms (Fungi, Bacteria) | Monooxygenase / Oxidoreductase |

| Ring Hydroxylation | Phenylacetic Acid | 2-Hydroxyphenylacetic Acid, 4-Hydroxyphenylacetic Acid | Fungi (Aspergillus, Akanthomyces) | Hydroxylase |

| Ring Epoxidation & Cleavage | Phenylacetyl-CoA | Acetyl-CoA, Succinyl-CoA | Bacteria (Pseudomonas putida) | Oxygenase, Isomerase, Hydrolase |

| Reduction | Phenylacetic Acid | 2-Phenylethanol | Fungi | Reductase |

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Structural Features with Biological Activities

The biological activity of N-(hydroxymethyl)-2-phenylacetamide analogues is intricately linked to their structural characteristics. Studies have demonstrated that even minor alterations to the molecular framework can lead to substantial changes in their anticonvulsant and antimicrobial profiles.

For anticonvulsant activity, research on related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown that the nature of the substituent on the anilide moiety is a critical determinant of efficacy. nih.gov For instance, derivatives with a 3-(trifluoromethyl)anilide group generally exhibit more potent anticonvulsant effects compared to their 3-chloroanilide counterparts, many of which are inactive. nih.gov This suggests that the electronic properties and the size of the substituent at this position play a crucial role in the interaction with the biological target, which is presumed to be the voltage-sensitive sodium channels. nih.gov The modification of the imide ring in parent pyrrolidine-2,5-dione anticonvulsants to a chain amide structure in these phenylacetamide derivatives underscores the importance of this core fragment for activity. nih.gov

In the context of antimicrobial activity, the introduction of a thiazole (B1198619) moiety into the N-phenylacetamide scaffold has been shown to yield compounds with promising antibacterial effects against various plant pathogens. nih.govmdpi.com The preliminary structure-activity relationship (SAR) studies of these compounds indicate that the nature and position of substituents on the aryl ring of the thiazole and the phenylacetamide core influence their potency. nih.govmdpi.com For example, a fluoro-substituent on the 4-arylthiazole ring has been associated with significant antibacterial activity. nih.govmdpi.com

Furthermore, the lipophilicity of N-substituted-2-phenylacetamide derivatives has been identified as a key factor influencing their potential biological activity. researchgate.netresearchgate.net The nature of the substituent attached to the nitrogen atom significantly impacts the molecule's lipophilicity, which in turn affects its ability to interact with biological membranes and targets. researchgate.net

Identification of Key Pharmacophoric Elements for Target Interaction

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is crucial for understanding how this compound derivatives interact with their targets.

In the context of antimicrobial N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the key pharmacophoric elements appear to be the phenylacetamide core, the thiazole ring, and the substituted aryl group attached to the thiazole. nih.govmdpi.com The amide group can participate in hydrogen bonding, while the aromatic and heterocyclic rings can engage in π-π stacking and hydrophobic interactions with the target enzyme or protein.

For derivatives designed as MAO-A inhibitors for potential antidepressant activity, a pharmacophore model identified as DHHR (one donor, two hydrophobic, and one aromatic feature) was developed. nih.gov Docking studies validated this model, showing that active inhibitors interact with the MAO-A receptor active site through hydrogen bonding, π–π stacking with the aromatic ring, and hydrophobic interactions. nih.gov This highlights the importance of the spatial arrangement of these features for effective target binding.

Strategies for Enhancing Potency and Selectivity

Several strategies have been employed to enhance the potency and selectivity of this compound analogues. A primary approach involves the strategic introduction of various substituents onto the phenyl rings of the molecule.

For anticonvulsant agents, a key strategy has been the modification of the substituent at the 3-position of the anilide ring. As mentioned, replacing a chloro group with a trifluoromethyl group significantly boosted anticonvulsant activity in many cases. nih.gov This highlights the importance of electron-withdrawing groups at this position for improved potency. Further optimization could involve exploring a wider range of electron-withdrawing and electron-donating groups at various positions on the anilide ring to fine-tune the electronic properties and steric interactions with the target.

In the development of antimicrobial agents, a successful strategy has been the "splicing" of different bioactive moieties. nih.gov By combining the phenylacetamide scaffold with a thiazole ring, researchers have created hybrid molecules with enhanced antibacterial properties. nih.govmdpi.com This approach allows for the combination of pharmacophoric elements from different classes of antimicrobial agents to create novel compounds with potentially synergistic or improved activity.

For compounds targeting carbonic anhydrase, a strategy to modulate potency and selectivity involves adding different molecular fragments to a core scaffold. nih.gov For instance, incorporating a phenylacetamide moiety at the isatin (B1672199) nitrogen was a structural modification aimed at optimizing the binding interaction with the enzyme's active site. nih.gov

Impact of Substituent Effects on Molecular Recognition and Activity

The nature and position of substituents on the aromatic rings of this compound derivatives have a profound impact on their molecular recognition and biological activity. These effects can be attributed to changes in the electronic, steric, and lipophilic properties of the molecule.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the electron density of the aromatic ring and the amide bond. This, in turn, affects the strength of interactions such as hydrogen bonding and π-π stacking with the biological target. For example, in a series of thieno[2,3-b]pyridines with a phenylacetamide moiety, the electronic properties of the substituent on the phenylacetamide ring were found to be fundamental for their inhibitory activity against the FOXM1 protein. mdpi.com Similarly, for N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, the presence of electron-withdrawing groups was more favorable for activity than electron-donating moieties. nih.gov In another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety (an electron-withdrawing group) demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety (an electron-donating group). nih.gov

Steric Effects: The size and shape of a substituent can influence how the molecule fits into the binding pocket of its target. A bulky substituent may sterically hinder the optimal binding orientation, leading to reduced activity. Conversely, a substituent might provide additional favorable van der Waals interactions. However, in some cases, steric effects may not be the primary determinant of activity. For instance, in the study of FOXM1 inhibitors, the steric effect due to the size of the substituent was not considered the key to inhibitory activity, with electronic properties being more critical. mdpi.com

The following table summarizes the observed effects of different substituents on the activity of N-phenylacetamide derivatives based on various studies:

| Substituent Type | Position | Observed Effect on Activity | Compound Series | Reference |

| Electron-withdrawing (e.g., -CF₃) | 3-position of anilide ring | Increased anticonvulsant activity | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | nih.gov |

| Electron-withdrawing (e.g., -Cl) | 3-position of anilide ring | Generally inactive or less active | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | nih.gov |

| Electron-withdrawing (e.g., -Br) | 4-position of phenyl ring | Favorable for carbonic anhydrase inhibition | Hydrazinyl 2-oxoethylamino benzenesulfonamides | nih.gov |

| Electron-donating (e.g., -CH₃, -OCH₃) | 4-position of phenyl ring | Less favorable for carbonic anhydrase inhibition | Hydrazinyl 2-oxoethylamino benzenesulfonamides | nih.gov |

| Halogen (e.g., -F) | 4-position of arylthiazole ring | Significant antibacterial activity | N-phenylacetamide with 4-arylthiazole | nih.govmdpi.com |

| Electron-withdrawing (e.g., -NO₂) | ortho, meta, para positions of phenyl ring | Higher cytotoxic effect | 2-(4-Fluorophenyl)-N-phenylacetamide | nih.gov |

| Electron-donating (e.g., -OCH₃) | ortho, meta, para positions of phenyl ring | Lower cytotoxic effect | 2-(4-Fluorophenyl)-N-phenylacetamide | nih.gov |

| Alkyl, Halogeno, Trifluoromethyl, Alkoxyl | Phenyl ring | Good anticonvulsant activity | Phenylmethylenehydantoins | nih.gov |

| Polar (e.g., -NO₂, -CN, -OH) | Phenyl ring | Less active or inactive | Phenylmethylenehydantoins | nih.gov |

Design Principles for Novel this compound Analogues

Based on the accumulated SAR data, several key design principles can be formulated for the development of novel this compound analogues with improved biological activities.

For Anticonvulsant Activity:

Maintain the Core Phenylacetamide Structure: The phenylacetamide backbone appears to be a crucial scaffold.

Incorporate an Aromatic Ring and a Hydrogen Bond Donor/Acceptor: The phenyl ring and the amide group are likely essential pharmacophoric features.

Systematic Substitution on the Anilide Ring: The anilide ring is a prime target for modification. Introducing small, electron-withdrawing groups at the 3-position seems to be a promising strategy. nih.gov Further exploration of a diverse range of substituents at all positions of the anilide ring is warranted to optimize potency and selectivity.

Modify the Amine Moiety: The amine portion of the molecule, such as the piperazine (B1678402) ring in some analogues, can be altered to fine-tune lipophilicity and introduce additional interactions with the target. nih.gov

For Antimicrobial Activity:

Hybrid Molecule Approach: Combining the N-phenylacetamide scaffold with other known antimicrobial pharmacophores, such as the thiazole ring, is a viable strategy. nih.govmdpi.com

Substitution on the Heterocyclic Ring: The aryl substituent on the thiazole ring is a key determinant of activity. Exploring a variety of electron-withdrawing and electron-donating groups on this ring can lead to more potent compounds. nih.govmdpi.com

Varying the Linker: The nature of the linkage between the phenylacetamide core and the heterocyclic moiety can be modified to optimize the spatial arrangement of the pharmacophoric groups.

General Design Principles:

Computational Modeling: The use of computational tools such as QSAR and molecular docking can guide the design process by predicting the activity of virtual compounds and providing insights into their binding modes. nih.govnih.govwoarjournals.org This allows for a more rational and efficient approach to lead optimization.

By adhering to these design principles, researchers can continue to develop novel this compound derivatives with enhanced potency, selectivity, and drug-like properties for a range of therapeutic applications.

Advanced Research Applications and Future Directions

Utility of N-(hydroxymethyl)-2-phenylacetamide as a Chemical Probe in Biological Research

While direct studies employing this compound as a chemical probe are not yet prevalent in the literature, its structural characteristics suggest significant potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The utility of this compound as such a tool can be inferred from the reactivity of its N-hydroxymethyl amide group and the known biological activities of related phenylacetamide derivatives.

The N-hydroxymethyl group can act as a "warhead" that can covalently modify biological targets. This reactivity is crucial for designing activity-based probes that can label specific enzymes or receptors. For instance, N-hydroxymethyl compounds have been investigated for their ability to generate electrophilic iminium ions, which can react with nucleophilic residues in proteins. This reactivity is dependent on the electronic properties of the amide and the surrounding molecular structure.

Furthermore, the phenylacetamide scaffold is a common motif in compounds with diverse biological activities, including anticancer and antibacterial effects. frontiersin.orgtbzmed.ac.irmdpi.com The parent compound, 2-phenylacetamide (B93265), has been shown to exhibit estrogen-like activity and inhibit the p38 MAPK signaling pathway. medchemexpress.com By incorporating a reactive hydroxymethyl group onto this scaffold, this compound could be developed into a probe to investigate the mechanisms of action of phenylacetamide-based bioactive molecules.

A study on the geometry of N-(hydroxymethyl)amides revealed a correlation between the N-CH2OH bond length and the compound's half-life under physiological conditions. nih.gov This suggests that the stability and reactivity of the hydroxymethyl group can be tuned, a desirable feature for designing chemical probes with specific temporal and spatial resolution. This tunability could be exploited to create probes for studying dynamic biological processes.

The hydroxymethylation of drugs and lead compounds is a known strategy to enhance their pharmacodynamic and pharmacokinetic properties. nih.govfrontiersin.org This approach often involves creating prodrugs that release the active compound upon enzymatic or chemical cleavage of the hydroxymethyl group. nih.govresearchgate.net This principle can be adapted to design "caged" probes, where this compound masks a fluorescent dye or a bioactive molecule, releasing it upon a specific biological trigger.

Integration of Multi-Omics Data in Phenylacetamide Research

The integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological effects of compounds like this compound. mdpi.comnih.govresearchandmarkets.comdntb.gov.ua While specific multi-omics studies on this particular compound are yet to be published, the application of such technologies to related phenylacetamide derivatives and other small molecules provides a clear roadmap for future research.

Multi-omics approaches can elucidate the mechanism of action of this compound by providing a global view of its impact on cellular processes. For example, transcriptomics can identify genes whose expression is altered upon treatment with the compound, while proteomics can reveal changes in protein levels and post-translational modifications. Metabolomics can then uncover shifts in metabolic pathways, providing a comprehensive picture of the cellular response. nih.gov

For instance, studies on other bioactive small molecules have successfully used multi-omics to identify their cellular targets and off-target effects. This is particularly relevant for phenylacetamide derivatives, which have shown a range of biological activities, including potential anticancer properties. tbzmed.ac.ir Integrating multi-omics data could help to identify the specific pathways modulated by this compound that contribute to these effects.

Furthermore, the metabolism of this compound itself can be investigated using multi-omics. Metabolomics can identify the breakdown products of the compound within a biological system, while proteomics can identify the enzymes responsible for its metabolism. This information is crucial for understanding its stability, bioavailability, and potential toxicity. The metabolism of related N-methylbenzamides to N-(hydroxymethyl) compounds has been studied, providing a basis for such investigations. nih.gov

The table below outlines potential multi-omics approaches that could be applied to the study of this compound.

| Omics Technology | Potential Application in this compound Research |

| Genomics | Identification of genetic variations that influence sensitivity to the compound. |

| Transcriptomics | Analysis of gene expression changes to identify modulated pathways. |